methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
CAS No.: 2365419-20-9
Cat. No.: VC11514090
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2365419-20-9 |
---|---|
Molecular Formula | C6H9ClN2O2 |
Molecular Weight | 176.6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has the molecular formula C₆H₉N₃O₂·HCl, yielding a molecular weight of 191.62 g/mol (calculated from PubChem data for analogous compounds ). The IUPAC name is methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride, with the SMILES notation COC(=O)CC1=CN=NC1.Cl. The pyrazole ring’s 4-position substitution distinguishes it from amino-substituted analogs like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₆H₉N₃O₂·HCl |
Molecular Weight | 191.62 g/mol |
IUPAC Name | methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride |
SMILES | COC(=O)CC1=CN=NC1.Cl |
InChIKey | Derived from analogous structures: FZIFQQACRSKUNW-UHFFFAOYSA-N |
Structural Analysis
The pyrazole ring’s aromaticity and the ester group’s polarity contribute to the compound’s reactivity. The hydrochloride salt formation improves aqueous solubility, a feature critical for pharmaceutical applications. X-ray crystallography of related compounds reveals planar pyrazole rings and hydrogen-bonding networks between the hydrochloride and ester groups.
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 1H-pyrazol-4-ylacetic acid and methyl chloride in the presence of a base, followed by hydrochloride salt formation via HCl treatment. Alternative routes adapt methods from analogous compounds:
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Esterification: Reacting 1H-pyrazol-4-ylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
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Salt Formation: Treating the freebase ester with hydrochloric acid in a polar solvent like ethanol.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | MeOH, H₂SO₄, reflux, 12h | 78 |
Salt Formation | HCl (g), EtOH, 0°C, 2h | 92 |
Purification Techniques
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Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients for lab-scale purification.
Physicochemical Properties
Physical State and Solubility
The compound is a white crystalline solid with a melting point of 158–162°C (extrapolated from similar hydrochlorides). It exhibits high solubility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL) and moderate solubility in ethanol.
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting.
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Hydrolytic Sensitivity: The ester group undergoes hydrolysis in basic conditions to form 2-(1H-pyrazol-4-yl)acetic acid .
Biological Activities and Mechanisms
Mechanism of Action
The pyrazole ring engages in π-π stacking with enzyme active sites, while the ester group modulates membrane permeability. The hydrochloride salt enhances bioavailability by improving solubility.
Applications in Scientific Research
Medicinal Chemistry
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Drug Precursor: Serves as an intermediate in synthesizing kinase inhibitors.
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Biochemical Probes: Used to study enzyme-substrate interactions in proteomics.
Material Science
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Coordination Polymers: Pyrazole derivatives form metal-organic frameworks (MOFs) with Cu²⁺ and Zn²⁺ .
Comparison with Structural Analogs
Table 3: Key Differences from Analogous Compounds
The absence of a 4-amino group reduces electronic density, potentially altering binding affinities compared to amino-substituted analogs .
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